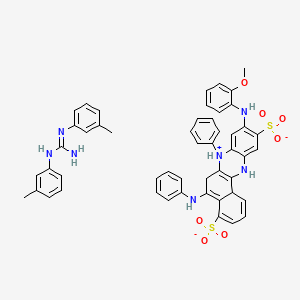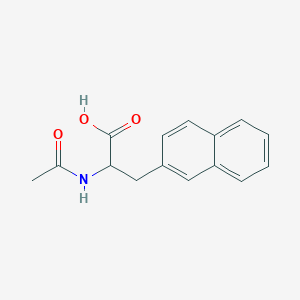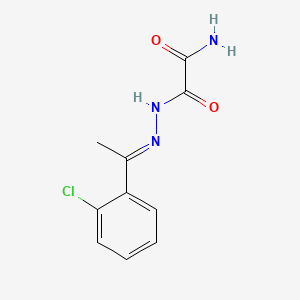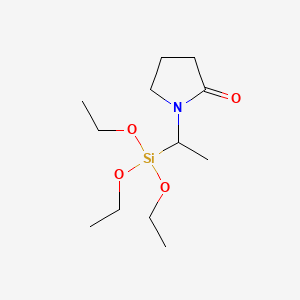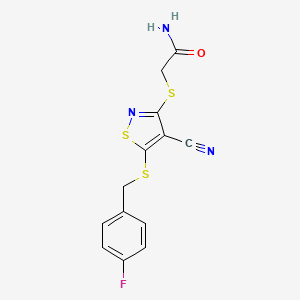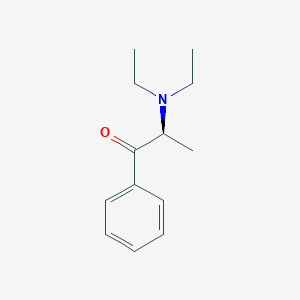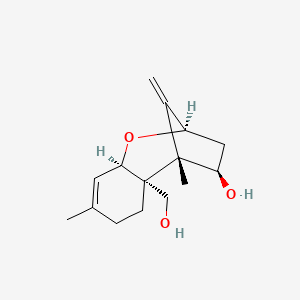
Navoximod phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le phosphate de Navoximod, également connu sous le nom de GDC-0919 ou NLG-919, est un inhibiteur oral de l'indolamine 2,3-dioxygénase 1 (IDO1). L'IDO1 est une enzyme qui catalyse l'oxydation du L-tryptophane en kynurénine, une voie impliquée dans la suppression immunitaire et l'évasion immunitaire tumorale. Le phosphate de Navoximod a montré un potentiel dans la restauration de la fonction des cellules T et la réduction des niveaux de kynurénine dans les études précliniques et cliniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du phosphate de Navoximod implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur. L'une des voies de synthèse implique la réaction d'un aldéhyde avec un phosphonate en présence d'hydroxyde de sodium et de 2-méthyltétrahydrofurane (2-Me-THF) comme solvant. La réaction est effectuée à 20-25°C pendant une période de 15 minutes .
Méthodes de production industrielle : Les méthodes de production industrielle du phosphate de Navoximod impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend l'utilisation de réacteurs en verre cylindriques à chemise inerte et de chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions : Le phosphate de Navoximod subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du phosphate de Navoximod comprennent les aldéhydes, les phosphonates, l'hydroxyde de sodium et le 2-méthyltétrahydrofurane. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour assurer la formation du produit souhaité .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le phosphate de Navoximod comprennent des intermédiaires qui sont ensuite traités pour obtenir le composé final. Ces intermédiaires sont caractérisés à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse .
Applications de la recherche scientifique
Le phosphate de Navoximod a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En immunothérapie anticancéreuse, il est utilisé pour inhiber l'IDO1, restaurant ainsi la fonction des cellules T et réduisant la suppression immunitaire induite par la tumeur. Les essais cliniques ont montré son potentiel en association avec d'autres immunothérapies, telles que les inhibiteurs de PD-L1, pour améliorer les réponses antitumorales .
Mécanisme d'action
Le phosphate de Navoximod exerce ses effets en inhibant l'enzyme IDO1, responsable de l'oxydation du L-tryptophane en kynurénine. En inhibant l'IDO1, le phosphate de Navoximod augmente les niveaux de tryptophane et diminue les niveaux de kynurénine dans les cellules tumorales. Cela conduit à la restauration de la fonction des cellules immunitaires, y compris les cellules dendritiques, les cellules tueuses naturelles et les lymphocytes T, et réduit le nombre de cellules T régulatrices associées à la tumeur .
Applications De Recherche Scientifique
Navoximod phosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer immunotherapy, it is used to inhibit IDO1, thereby restoring T cell function and reducing tumor-induced immune suppression. Clinical trials have shown its potential in combination with other immunotherapies, such as PD-L1 inhibitors, to enhance anti-tumor responses .
Mécanisme D'action
Navoximod phosphate exerts its effects by inhibiting the IDO1 enzyme, which is responsible for the oxidation of L-tryptophan to kynurenine. By inhibiting IDO1, this compound increases tryptophan levels and decreases kynurenine levels in tumor cells. This leads to the restoration of immune cell function, including dendritic cells, natural killer cells, and T-lymphocytes, and reduces the number of tumor-associated regulatory T-cells .
Comparaison Avec Des Composés Similaires
Le phosphate de Navoximod est comparé à d'autres inhibiteurs de l'IDO1 tels que l'indoximod et l'épacadostat. Bien que tous ces composés ciblent l'enzyme IDO1, le phosphate de Navoximod est unique par sa biodisponibilité orale et sa capacité à réduire significativement les niveaux de kynurénine. Des composés similaires comprennent :
- Indoximod
- Epacadostat
- Inhibiteurs de la tryptophane-2,3-dioxygénase (TDO) .
Le phosphate de Navoximod se démarque par son efficacité en thérapies combinées et son potentiel à améliorer l'efficacité des traitements anticancéreux existants.
Propriétés
Numéro CAS |
1793075-63-4 |
|---|---|
Formule moléculaire |
C18H24FN2O6P |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol;phosphoric acid |
InChI |
InChI=1S/C18H21FN2O2.H3O4P/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11;1-5(2,3)4/h1-3,9-12,15,17,22-23H,4-8H2;(H3,1,2,3,4)/t11?,12?,15-,17+;/m0./s1 |
Clé InChI |
GJKNKBNFVIDKPJ-YJPKOLKOSA-N |
SMILES isomérique |
C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O |
SMILES canonique |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


